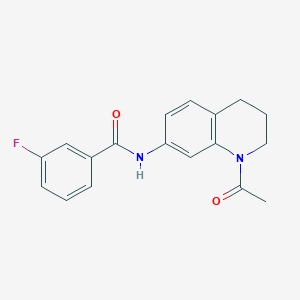

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide

Descripción

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is a synthetic benzamide derivative featuring a 1-acetyl-substituted tetrahydroquinoline scaffold linked to a 3-fluorobenzamide group. The acetyl group at the 1-position of the tetrahydroquinoline ring may enhance metabolic stability, while the 3-fluoro substitution on the benzamide moiety could influence electronic properties and target binding.

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12(22)21-9-3-5-13-7-8-16(11-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYTYWNTJBTCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with Fluorobenzoyl Chloride: The final step involves the coupling of the acetylated tetrahydroquinoline with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives with higher oxidation states.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential biological targets.

Pharmaceutical Development: It serves as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules, advancing the field of organic chemistry.

Mecanismo De Acción

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the structural features of the compound.

Comparación Con Compuestos Similares

Key Observations :

- The target compound shares the tetrahydroquinoline core with compounds 21, 22, and 24 but differs in substituents. The 3-fluorobenzamide group distinguishes it from the sulfonamide (24) and dimethylphenylamino (21) derivatives.

- Acetylation at the 1-position (target) contrasts with the oxo group at the 2-position in compounds 21–25 . This substitution likely impacts electron distribution and steric bulk.

- Compound 5 from , though isolated from a fungal source, shares an acetylated nitrogen but on a pyrroloindole scaffold, highlighting structural diversity in acetylated heterocycles .

Physicochemical Properties

Melting points for tetrahydroquinoline derivatives range widely (220–282°C), influenced by substituent polarity and crystallinity. For example:

- Compound 22 (difluoro, hydroxy, biphenyl) has the highest melting point (281–282°C), likely due to strong intermolecular hydrogen bonding and aromatic stacking .

Actividad Biológica

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a tetrahydroquinoline moiety and a fluorobenzamide group. Its molecular formula is with a molecular weight of approximately 357.4268 g/mol. The presence of the fluorine atom in the benzamide enhances its biological activity and solubility properties.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their function. For instance, it interacts with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often implicated in cancer progression.

- Receptor Interaction : It can bind to various cellular receptors, influencing signal transduction pathways that affect cellular responses such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide may possess significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via CDK inhibition |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 10.8 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide resulted in a significant reduction of cell viability and increased markers of apoptosis after 48 hours of exposure.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The mechanism was linked to decreased angiogenesis and enhanced apoptotic signaling.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide. Specific areas for future investigation include:

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.

- Structure-Activity Relationship (SAR) : Exploring modifications of the compound's structure to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.